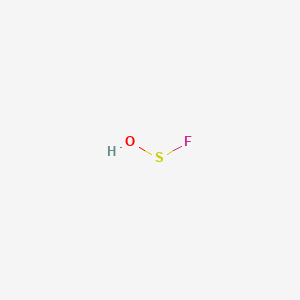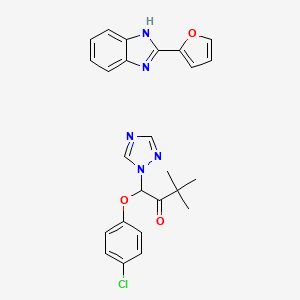
Fuberidazole, mixted with triadimefon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fuberidazole mixed with triadimefon is a combination of two fungicides used primarily in agricultural settings to control a variety of fungal diseases. Fuberidazole is a benzimidazole fungicide, while triadimefon is a triazole fungicide. Both compounds work synergistically to inhibit fungal growth and protect crops from diseases such as powdery mildew, rust, and blight.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fuberidazole: Fuberidazole is synthesized through the reaction of o-phenylenediamine with formic acid and potassium thiocyanate. The reaction is carried out under reflux conditions, followed by purification through recrystallization.
Triadimefon: Triadimefon is synthesized by reacting 1,2,4-triazole with 4-chlorobenzophenone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene, followed by purification through distillation or recrystallization.
Industrial Production Methods
Industrial production of these fungicides involves large-scale chemical synthesis using the aforementioned methods. The processes are optimized for yield and purity, with stringent quality control measures to ensure the final product meets regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Both fuberidazole and triadimefon can undergo oxidation reactions, leading to the formation of their respective oxides.
Reduction: These compounds can also be reduced under specific conditions, although this is less common in practical applications.
Substitution: Fuberidazole and triadimefon can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: The major products are the respective oxides of fuberidazole and triadimefon.
Reduction: The reduced forms of these compounds, which may have altered biological activity.
Substitution: Substituted derivatives with different functional groups, potentially leading to new compounds with unique properties.
Scientific Research Applications
Fuberidazole mixed with triadimefon has a wide range of applications in scientific research:
Chemistry: Used as a model system to study the mechanisms of fungicidal action and the development of resistance in fungi.
Biology: Employed in studies on fungal physiology and the impact of fungicides on fungal growth and development.
Industry: Widely used in agriculture to protect crops from fungal diseases, thereby improving yield and quality.
Mechanism of Action
The mechanism of action of fuberidazole and triadimefon involves the inhibition of key enzymes in fungal cells:
Fuberidazole: Inhibits the synthesis of β-tubulin, a critical component of the fungal cytoskeleton, leading to disrupted cell division and growth.
Triadimefon: Inhibits the biosynthesis of ergosterol, an essential component of fungal cell membranes, leading to increased membrane permeability and cell death.
Comparison with Similar Compounds
Fuberidazole and triadimefon are compared with other fungicides in their respective classes:
Benzimidazole Fungicides: Similar compounds include carbendazim and thiabendazole. Fuberidazole is unique in its specific mode of action and spectrum of activity.
Triazole Fungicides: Similar compounds include tebuconazole and epoxiconazole. Triadimefon is distinguished by its broad-spectrum activity and systemic properties.
Conclusion
Fuberidazole mixed with triadimefon is a potent combination of fungicides with diverse applications in agriculture, research, and medicine. Its unique mechanisms of action and broad-spectrum activity make it a valuable tool in the fight against fungal diseases.
Properties
CAS No. |
80123-69-9 |
|---|---|
Molecular Formula |
C25H24ClN5O3 |
Molecular Weight |
477.9 g/mol |
IUPAC Name |
1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one;2-(furan-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C14H16ClN3O2.C11H8N2O/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11;1-2-5-9-8(4-1)12-11(13-9)10-6-3-7-14-10/h4-9,13H,1-3H3;1-7H,(H,12,13) |
InChI Key |
NJSKYEXIHJGPOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(N1C=NC=N1)OC2=CC=C(C=C2)Cl.C1=CC=C2C(=C1)NC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


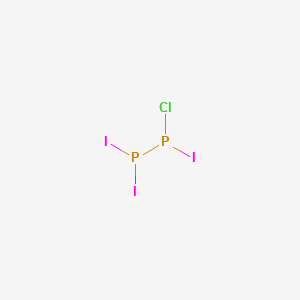
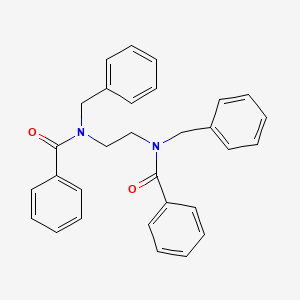
![1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate](/img/structure/B14419018.png)
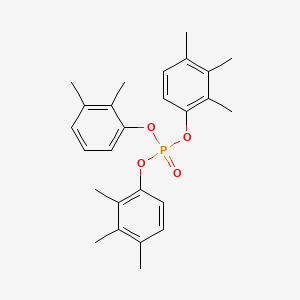
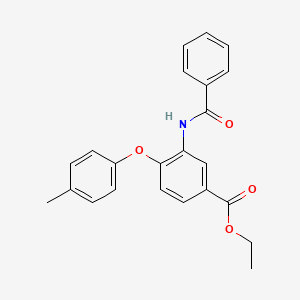

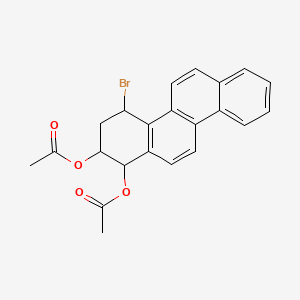

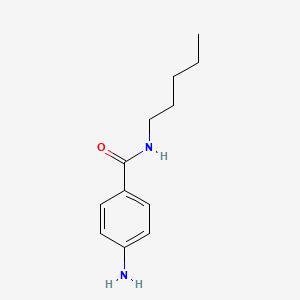
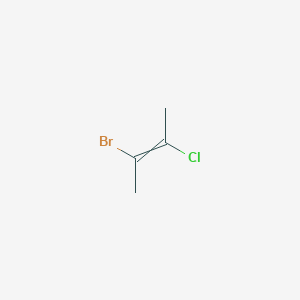
![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate](/img/structure/B14419075.png)
![(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid](/img/structure/B14419084.png)
![5,10,18,23-Tetra-tert-butylbicyclo[12.12.2]octacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21,27-pentayne-1,14-diol](/img/structure/B14419091.png)
